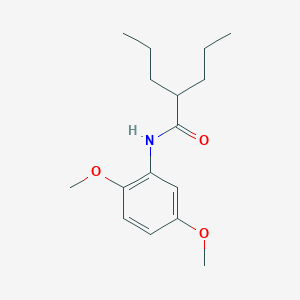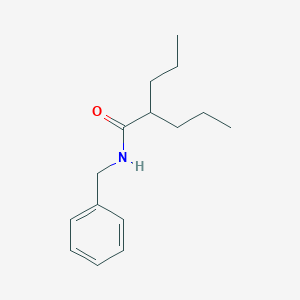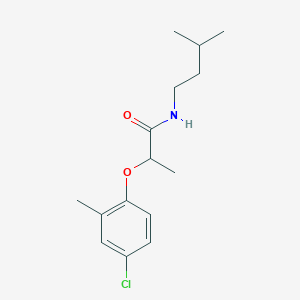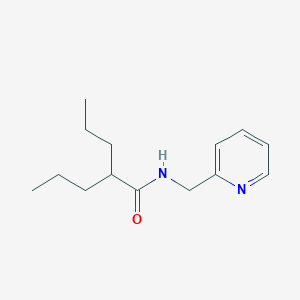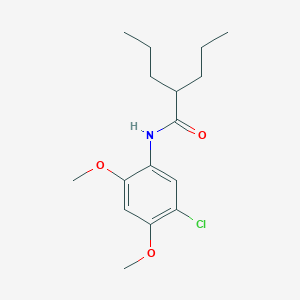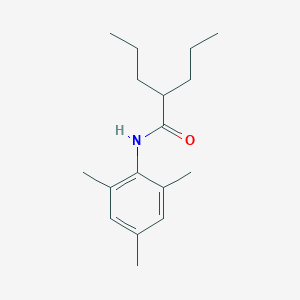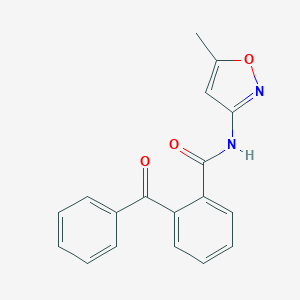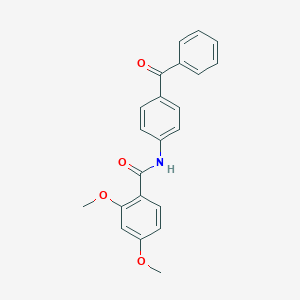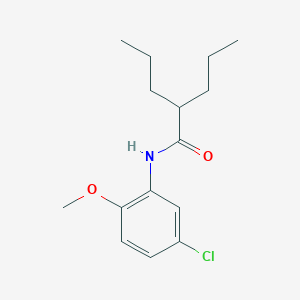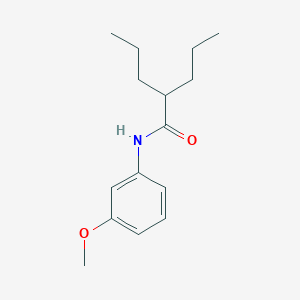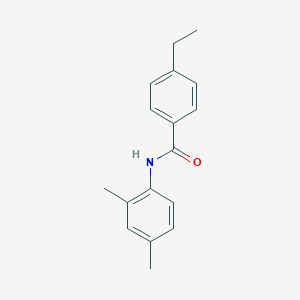
N-(2,4-dimethylphenyl)-4-ethylbenzamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Beschreibung
N-(2,4-dimethylphenyl)-4-ethylbenzamide, also known as DEET, is a widely used insect repellent. DEET was first synthesized in 1953 by the United States Department of Agriculture (USDA) and has since been used extensively in various formulations to repel a wide range of insects, including mosquitoes, ticks, and fleas. Synthesis Method: DEET can be synthesized by reacting 2,4-dimethylphenol with thionyl chloride to form 2,4-dimethylphenyl chloride. This intermediate is then reacted with 4-ethylbenzoyl chloride to form DEET. Scientific Research Application: DEET has been extensively studied for its insect repellent properties and has been found to be highly effective in repelling insects. It is widely used in various formulations, including sprays, lotions, and wipes, for personal protection against insect bites. Mechanism of Action: The mechanism of action of DEET is not fully understood. It is believed that DEET acts by blocking the insect's ability to detect the presence of the host. This is achieved by interfering with the insect's olfactory receptors, which are responsible for detecting the host's scent. Biochemical and Physiological Effects: DEET has been found to have a low toxicity profile and is considered safe for use in humans. However, some studies have suggested that DEET may have adverse effects on the nervous system, particularly in children. DEET has also been found to have some effects on the skin, including irritation and allergic reactions. Advantages and Limitations for Lab Experiments: DEET is widely used in laboratory experiments to study the behavior of insects. It is highly effective in repelling insects, which makes it a valuable tool in studying their behavior. However, DEET has some limitations in laboratory experiments, including its potential effects on the nervous system and its potential to interfere with other chemicals used in experiments. Future Directions: There are several areas of future research that could be explored with regard to DEET. These include: 1. Developing new formulations of DEET that are more effective and have fewer side effects. 2. Studying the mechanism of action of DEET in more detail to better understand how it works. 3. Investigating the potential effects of DEET on the environment and other non-target organisms. 4. Developing new insect repellents that are more effective and have fewer side effects than DEET. In conclusion, DEET is a widely used insect repellent that has been extensively studied for its insect repellent properties. While it is considered safe for use in humans, there are some potential side effects that should be considered. Future research should focus on developing new formulations of DEET and studying its mechanism of action in more detail.
Eigenschaften
Molekularformel |
C17H19NO |
|---|---|
Molekulargewicht |
253.34 g/mol |
IUPAC-Name |
N-(2,4-dimethylphenyl)-4-ethylbenzamide |
InChI |
InChI=1S/C17H19NO/c1-4-14-6-8-15(9-7-14)17(19)18-16-10-5-12(2)11-13(16)3/h5-11H,4H2,1-3H3,(H,18,19) |
InChI-Schlüssel |
YDZFWKSLYYYQFS-UHFFFAOYSA-N |
SMILES |
CCC1=CC=C(C=C1)C(=O)NC2=C(C=C(C=C2)C)C |
Kanonische SMILES |
CCC1=CC=C(C=C1)C(=O)NC2=C(C=C(C=C2)C)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



